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molecular formula C19H14BrN3 B8363705 1-(3-Bromophenyl)-1-pyridin-4-yl-1H-isoindol-3-amine

1-(3-Bromophenyl)-1-pyridin-4-yl-1H-isoindol-3-amine

Cat. No. B8363705
M. Wt: 364.2 g/mol
InChI Key: HKLFGFOOEDVKAS-UHFFFAOYSA-N
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Patent
US07855213B2

Procedure details

To a solution of tert-butyllithium (1.7 M in pentane, 3.5 mL, 6.0 mmol) in tetrahydrofuran (20 mL) at −105° C. was a solution of 4-iodopyridine (0.68 g, 3.3 mmol) in tetrahydrofuran (10 mL) added drop wise. Next was a solution of N-[(3-bromophenyl)(2-cyanophenyl)methylene]-2-methylpropane-2-sulfinamide (1.2 g, 3.0 mmol) in tetrahydrofuran (10 mL) added. After 1 h at −105° C. was the reaction quenched by addition of water. The resulting mixture was partitioned between ethyl acetate and water, the organic phase was dried over magnesium sulfate and evaporated. The residue was dissolved in methanol (25 mL) and treated with hydrochloric acid (2 M in diethylether, 3.0 mL, 6.0 mml) over night. The reaction mixture was concentrated and then partitioned between aqueous saturated sodium bicarbonate and chloroform, the organic phase was dried over magnesium sulfate and concentrated. Purification by column chromatography using a stepwise gradient of methanol in ethyl acetate (5-10%) with 1% triethylamine afforded the title compound (0.66 g, 61%). 1H NMR (CDCl3) δ 8.56-8.48 (m, 2 H), 7.60-7.38 (m, 6 H), 7.27-7.21 (m, 3 H), 7.21-7.14 (m, 1 H), 5.16 (br s, 2 H); MS (AP) m/z 364, 366 [M+1]+.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two
Name
N-[(3-bromophenyl)(2-cyanophenyl)methylene]-2-methylpropane-2-sulfinamide
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
61%

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.I[C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1.[Br:13][C:14]1[CH:15]=[C:16]([C:20]([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=2[C:34]#[N:35])=[N:21]S(C(C)(C)C)=O)[CH:17]=[CH:18][CH:19]=1>O1CCCC1>[Br:13][C:14]1[CH:15]=[C:16]([C:20]2([C:7]3[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=3)[C:28]3[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=3)[C:34]([NH2:35])=[N:21]2)[CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Two
Name
Quantity
0.68 g
Type
reactant
Smiles
IC1=CC=NC=C1
Step Three
Name
N-[(3-bromophenyl)(2-cyanophenyl)methylene]-2-methylpropane-2-sulfinamide
Quantity
1.2 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(=NS(=O)C(C)(C)C)C1=C(C=CC=C1)C#N
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −105° C.
ADDITION
Type
ADDITION
Details
added drop wise
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
the reaction quenched by addition of water
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (25 mL)
ADDITION
Type
ADDITION
Details
treated with hydrochloric acid (2 M in diethylether, 3.0 mL, 6.0 mml) over night
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between aqueous saturated sodium bicarbonate and chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1(N=C(C2=CC=CC=C12)N)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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